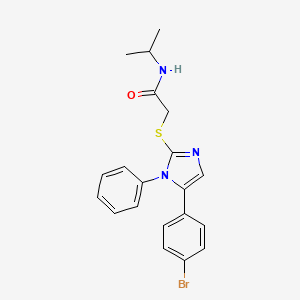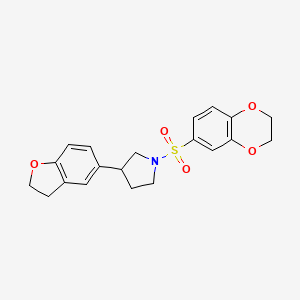![molecular formula C21H19ClFN3O3 B2649416 3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-20-8](/img/structure/B2649416.png)
3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazaspiro[4.5]decane derivatives are a class of organic compounds characterized by a spirocyclic structure . They have been the subject of various studies due to their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic structure with exocyclic double bonds . The exact structure can vary depending on the specific substituents and the conditions of the synthesis .Chemical Reactions Analysis
The chemical reactions involving diazaspiro[4.5]decane derivatives can be complex and depend on the specific substituents and reaction conditions . For example, one study reported the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via a copper-catalyzed difluoroalkylation of N-benzylacrylamides .Wissenschaftliche Forschungsanwendungen
Conformational and Crystal Packing Preferences
Research by Lazic et al. (2022) analyzed spirohydantoin derivatives, focusing on their conformational and crystal packing preferences through single crystal X-ray diffraction and quantum chemical studies. These derivatives, including the specific compound of interest, exhibit unique packing patterns in their crystalline form, which could be valuable for understanding molecular interactions and designing new materials with tailored properties (Lazic et al., 2022).
Supramolecular Outcomes of Fluorination
A study by Simić et al. (2021) assessed the impact of fluorination on spirohydantoin derivatives, revealing that fluorine substitution influences the supramolecular architecture of these compounds. The research highlighted the role of fluorine in enhancing intermolecular interactions, leading to the formation of more complex three-dimensional networks. This property could be exploited in developing advanced materials or pharmaceuticals with improved performance (Simić et al., 2021).
Antimicrobial and Detoxification Applications
Ren et al. (2009) explored the use of a related N-halamine precursor for antimicrobial and detoxification applications when bonded onto cotton fabrics. This research underscores the potential of incorporating spirohydantoin derivatives into materials for health and safety applications, such as creating antimicrobial surfaces or detoxifying agents (Ren et al., 2009).
Anticonvulsant Activity
Studies on derivatives of spirohydantoin, including those with fluorinated groups, have demonstrated significant anticonvulsant activities. These findings, presented in research by Obniska et al. (2006), indicate the therapeutic potential of these compounds in developing new medications for the treatment of epilepsy and related disorders (Obniska et al., 2006).
Structural Analysis
Manjunath et al. (2011) conducted structural analysis through X-ray diffraction studies on a compound closely related to the one of interest. Their work provides insight into the molecular geometry, hydrogen bonding patterns, and the overall conformation of spirohydantoin derivatives. Such detailed structural information is crucial for the rational design of new compounds with desired physical and chemical properties (Manjunath et al., 2011).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJATYWDDTCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![N-[(3,5-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2649343.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)



![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)